PP-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H75N13O6S |

|---|---|

Molecular Weight |

1034.3 g/mol |

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-[2-[4-[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethylamino]-6-oxohexyl]hexanamide |

InChI |

InChI=1S/C54H75N13O6S/c55-52-49-50(39-22-24-42(25-23-39)73-41-15-4-1-5-16-41)63-67(53(49)60-38-59-52)40-14-12-30-66(36-40)48(71)21-13-29-64-32-34-65(35-33-64)31-28-58-47(70)19-7-3-11-26-56-45(68)18-6-2-10-27-57-46(69)20-9-8-17-44-51-43(37-74-44)61-54(72)62-51/h1,4-5,13,15-16,21-25,38,40,43-44,51H,2-3,6-12,14,17-20,26-37H2,(H,56,68)(H,57,69)(H,58,70)(H2,55,59,60)(H2,61,62,72)/b21-13+/t40-,43+,44+,51+/m1/s1 |

InChI Key |

QDWFTKGFKIYDLX-UJLKPDLOSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PP-biotin: An Irreversible Biotinylated Probe for Kinase Occupancy Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PP-biotin, an irreversible biotin-labeled probe. The guide details its chemical structure, properties, and its application in determining the cellular occupancy of kinases, particularly Bruton's tyrosine kinase (BTK), by reversible covalent inhibitors. The information presented is primarily derived from the seminal work of Bradshaw, J.M., et al., published in Nature Chemical Biology in 2015.

Introduction to this compound

This compound is a specialized chemical probe designed for use in biochemical and pharmacological research. It functions as an irreversible, biotin-labeled tool to assess the engagement of a target protein by a non-labeled compound within a cellular context. Its design allows for the quantification of target occupancy, a critical parameter in drug development for understanding the duration and effectiveness of a drug's interaction with its intended target. The biotin (B1667282) moiety of this compound enables detection and quantification through streptavidin-based assays after it has covalently bound to its target protein.

Chemical Structure and Properties

This compound is a complex molecule featuring a pyrazolopyrimidine scaffold, which serves as the kinase-directing element, a reactive acrylamide (B121943) group for irreversible binding, and a biotin tag connected via a linker for detection.

Chemical Formula: C₅₄H₇₅N₁₃O₆S

Molecular Weight: 1034.32 g/mol

CAS Number: 1801423-93-7

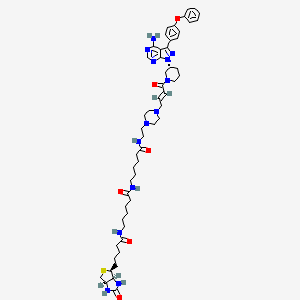

The chemical structure of this compound is depicted below:

Figure 1. Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its application as described in the foundational research.

| Parameter | Value | Reference |

| Molecular Formula | C₅₄H₇₅N₁₃O₆S | MedChemExpress |

| Molecular Weight | 1034.32 g/mol | MedChemExpress |

| CAS Number | 1801423-93-7 | MedChemExpress |

| BTK Occupancy Assay Concentration | 1 µM | Bradshaw, J.M., et al. (2015) |

| Incubation Time (Cellular Occupancy) | 1 hour | Bradshaw, J.M., et al. (2015) |

Mechanism of Action and Application

This compound is employed to measure the extent to which a test compound (inhibitor) is bound to its target kinase within cells. The underlying principle is a competition between the test inhibitor and this compound for the same binding site on the kinase. Because this compound binds irreversibly, it will only label the kinase molecules that are not already occupied by the test inhibitor. By quantifying the amount of biotinylated kinase, one can indirectly determine the percentage of kinase that was occupied by the inhibitor at the time of this compound addition. This is particularly useful for studying reversible covalent inhibitors, where the duration of target engagement (residence time) is a key determinant of their pharmacological effect.[1]

The workflow for a typical cellular occupancy experiment using this compound is outlined in the diagram below.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from Bradshaw, J.M., et al. (2015).

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the pyrazolopyrimidine core, followed by the attachment of the linker and the biotin moiety, and finally the introduction of the reactive acrylamide group. A detailed synthetic scheme can be found in the supplementary information of the original publication by Bradshaw and colleagues. Due to the complexity of the synthesis, it is typically procured from specialized chemical suppliers.

Cellular BTK Occupancy Assay using this compound

This protocol describes a higher-throughput method for determining the cellular occupancy of BTK by an inhibitor.

Materials:

-

Ramos B cells (or other cells expressing the target kinase)

-

Test inhibitor compound

-

This compound (1 mM stock in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., CelLytic M, Sigma #C2978)

-

Streptavidin-coated plates

-

Primary antibody specific for the target kinase (e.g., anti-BTK antibody)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP-conjugated antibody)

-

Detection substrate (e.g., TMB)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Ramos B cells at a concentration of 1 × 10⁶ cells/well in a 12-well plate.

-

Inhibitor Treatment: Add the test inhibitor compound to the desired final concentration (e.g., 1 µM) and incubate the plates at 37 °C for 1 hour.

-

Washout: To remove unbound inhibitor, wash the cells three times with fresh cell culture medium.

-

Washout Period: Return the cells to culture for the desired washout period (e.g., 4 hours, 18 hours) to allow for inhibitor dissociation.

-

Probe Labeling: Following the washout period, incubate the cells with 1 µM this compound for 1 hour at 37 °C to label any unoccupied BTK.

-

Cell Lysis: Pellet the cells by centrifugation and wash once with PBS. Add 40 µL of lysis buffer to each well to lyse the cells.

-

Capture of Biotinylated Proteins: Transfer the cell lysates to a streptavidin-coated plate and incubate to allow the capture of biotinylated proteins.

-

Detection: Wash the plate to remove unbound proteins. Add a primary antibody specific for BTK and incubate. After washing, add a secondary HRP-conjugated antibody.

-

Quantification: After a final wash, add the detection substrate and measure the resulting signal using a plate reader. The signal is inversely proportional to the occupancy of BTK by the test inhibitor.

Signaling Pathway Context

This compound is a tool for studying the pharmacodynamics of kinase inhibitors rather than a modulator of signaling pathways itself. However, the target of the original study, Bruton's tyrosine kinase (BTK), is a key component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the central role of BTK in this pathway.

Conclusion

This compound is a valuable research tool for the quantitative assessment of kinase inhibitor occupancy in a cellular environment. Its irreversible binding mechanism and biotin tag allow for a robust and sensitive detection method. The application of this compound, as demonstrated in the study of BTK inhibitors, provides a powerful approach to understanding the duration of drug-target engagement, a critical factor for the development of effective and durable therapeutics. This in-depth guide provides the necessary technical information for researchers and drug development professionals to understand and potentially implement the use of this compound in their own studies.

References

An In-depth Technical Guide to the Mechanism of Proximity-Dependent Biotinylation for Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism behind enzymatic biotinylation, a powerful technique for specific protein labeling. The process involves the enzymatic activation of biotin (B1667282), which releases pyrophosphate (PPi), and the subsequent transfer of biotin to a target protein. This method, often referred to as proximity-dependent biotinylation, is widely utilized in various applications, including protein-protein interaction studies (e.g., BioID) and targeted protein labeling.

Core Mechanism of Enzymatic Biotinylation

The enzymatic labeling of proteins with biotin is a two-step process catalyzed by biotin protein ligases, with the E. coli enzyme BirA being the most well-characterized and widely used example. The target protein is genetically fused with a short, specific peptide sequence known as an acceptor peptide (AP), most commonly the AviTag, which is recognized by the ligase.

Step 1: Activation of Biotin In the first step, the biotin ligase catalyzes the activation of biotin using adenosine (B11128) triphosphate (ATP). The carboxyl group of biotin attacks the α-phosphate of ATP, forming an unstable but highly reactive intermediate, biotinoyl-5'-AMP (biotin-AMP). This reaction releases pyrophosphate (PPi).

Step 2: Transfer of Biotin to the Acceptor Peptide In the second step, the activated biotin-AMP intermediate is transferred from the enzyme's active site to a specific lysine (B10760008) residue within the acceptor peptide sequence fused to the target protein. The ε-amino group of this lysine acts as a nucleophile, attacking the biotinoyl-5'-AMP and forming a stable amide bond. This results in the covalent attachment of biotin to the target protein, releasing adenosine monophosphate (AMP).

The high specificity of this reaction is a key advantage; the biotin ligase will only biotinylate the lysine residue within the context of its specific recognition sequence, ensuring precise labeling of the protein of interest.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the biochemical pathway of biotinylation and a standard experimental workflow for protein labeling.

Caption: The two-step enzymatic mechanism of protein biotinylation.

Caption: A typical experimental workflow for in vitro protein biotinylation.

Quantitative Data Summary

The efficiency and specificity of enzymatic biotinylation can be influenced by several factors. The tables below summarize typical quantitative data for the BirA-AviTag system.

Table 1: Reaction Kinetics and Conditions

| Parameter | Typical Value | Notes |

|---|---|---|

| K_m (Biotin) | 1 - 40 µM | Michaelis constant for biotin can vary with ligase variant. |

| K_m (ATP) | 20 - 500 µM | Varies depending on the specific biotin ligase used. |

| Optimal pH | 7.5 - 8.5 | Reaction is generally robust within this range. |

| Optimal Temperature | 25 - 37 °C | Higher temperatures can increase rate but risk protein instability. |

| Reaction Time | 30 - 60 minutes | For complete labeling with stoichiometric enzyme concentration. |

| Labeling Efficiency | > 95% | Typically achieved under optimal conditions in vitro. |

Table 2: Component Concentrations for In Vitro Labeling

| Component | Recommended Concentration | Purpose |

|---|---|---|

| AviTag-Protein | 5 - 50 µM | The substrate to be labeled. |

| Biotin Ligase (BirA) | 0.5 - 2 µM | Catalyzes the reaction; can be used sub-stoichiometrically. |

| d-Biotin | 50 - 200 µM | The labeling reagent; provided in excess. |

| ATP | 1 - 5 mM | Energy source for biotin activation. |

| Magnesium Chloride (MgCl₂) | 5 - 10 mM | Essential cofactor for ATP-dependent enzymes. |

Experimental Protocols

Below are detailed methodologies for performing in vitro and in vivo protein biotinylation.

A. Materials and Reagents:

-

Purified AviTag-fusion protein

-

Purified Biotin Ligase (BirA)

-

Biotinylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

10 mM ATP stock solution (in water, pH adjusted to 7.0)

-

10 mM d-Biotin stock solution (in DMSO or buffer)

-

Stop Solution (e.g., 100 mM EDTA)

-

Streptavidin-HRP for Western blot analysis

-

SDS-PAGE gels and buffers

B. Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components on ice. The final volume can be scaled as needed (e.g., 50 µL).

-

Purified AviTag-protein to a final concentration of 20 µM.

-

Biotinylation Buffer to 1x final concentration.

-

ATP stock to a final concentration of 2 mM.

-

d-Biotin stock to a final concentration of 100 µM.

-

-

Initiate the Reaction: Add BirA to a final concentration of 1 µM to initiate the biotinylation reaction. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour. For sensitive proteins, the incubation can be performed at a lower temperature for a longer duration (e.g., 4°C overnight).

-

Stop the Reaction: Terminate the reaction by adding EDTA to a final concentration of 20 mM. EDTA chelates the Mg²⁺ required for the ligase activity. Alternatively, heat inactivation at 70°C for 10 minutes can be used if it does not affect the downstream application.

-

Analyze Biotinylation Efficiency:

-

Take an aliquot of the reaction mixture and run it on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a streptavidin-HRP conjugate to specifically detect the biotinylated protein. A band should appear at the molecular weight of the target protein.

-

To confirm total protein loading, the gel can be stained with Coomassie Blue or a parallel blot can be probed with an antibody against the target protein or fusion tag.

-

A. Materials and Reagents:

-

E. coli expression strain (e.g., BL21(DE3)).

-

An expression vector containing the gene for the AviTag-fusion protein.

-

A compatible plasmid containing the gene for BirA (biotin ligase), often under the control of a different inducible promoter (e.g., an arabinose-inducible promoter).

-

Growth media (e.g., LB Broth) with appropriate antibiotics.

-

Inducers (e.g., IPTG for the target protein, L-arabinose for BirA).

-

d-Biotin.

B. Procedure:

-

Transformation: Co-transform the E. coli expression strain with both the AviTag-protein plasmid and the BirA plasmid.

-

Cell Culture:

-

Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The next day, dilute the overnight culture into a larger volume of fresh LB medium supplemented with antibiotics and 50 µM d-Biotin.

-

Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.5 - 0.7.

-

-

Induction of Expression:

-

Induce the expression of the BirA enzyme by adding its specific inducer (e.g., L-arabinose to a final concentration of 0.2%).

-

Simultaneously or shortly after, induce the expression of the AviTag-fusion protein with its inducer (e.g., IPTG to a final concentration of 0.1 - 1 mM).

-

-

Expression and Biotinylation: Continue to incubate the culture under inducing conditions. This is typically done for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

-

Lyse the cells using sonication or a French press.

-

-

Analysis:

-

Clarify the lysate by centrifugation to separate soluble and insoluble fractions.

-

Analyze the biotinylation of the target protein in the soluble lysate using SDS-PAGE and Western blotting with a streptavidin-HRP conjugate, as described in the in vitro protocol. The target protein can then be purified from the lysate for downstream applications.

-

The Cornerstone of Detection: An In-depth Technical Guide to Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the covalent attachment of biotin (B1667282) to proteins, nucleic acids, and other molecules—a process known as biotinylation—stands as a fundamental and versatile technique.[1] Its widespread adoption is rooted in the remarkably strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin (B1170675) and streptavidin.[2] This bond, one of the strongest known in nature, forms the basis of a robust and sensitive system for the detection, purification, and immobilization of a vast array of biomolecules.[3] The small size of the biotin molecule (244.31 g/mol ) minimizes the risk of interfering with the natural function of the labeled molecule, further enhancing its utility.[4][5]

This technical guide provides a comprehensive exploration of the core principles of biotinylation, offering detailed methodologies for key experimental procedures, quantitative comparisons of various labeling strategies, and visual representations of critical workflows.

Core Principles: The Biotin-Streptavidin Interaction

The extraordinary affinity between biotin and streptavidin is the linchpin of biotinylation-based applications. Streptavidin, a tetrameric protein from Streptomyces avidinii, possesses four binding sites for biotin, each exhibiting an exceptionally high affinity with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M).[6][7] This interaction is characterized by a rapid on-rate and an extremely slow off-rate, resulting in a highly stable complex that can withstand harsh experimental conditions such as extreme pH, temperature, and denaturing agents.[3][8] While avidin, a glycoprotein (B1211001) from egg white, has a similar affinity for biotin, streptavidin is often preferred due to its lack of glycosylation and a more neutral isoelectric point, which can lead to lower non-specific binding in some applications.[3]

Methods of Biotinylation: A Comparative Overview

Biotinylation can be broadly categorized into two main approaches: chemical and enzymatic. The choice between these methods depends on the specific requirements of the experiment, including the nature of the target molecule, the desired level of specificity, and the experimental context.

Chemical Biotinylation

Chemical biotinylation utilizes a diverse array of reagents that react with specific functional groups on the target molecule. This method is highly versatile and widely used due to the availability of a broad range of reagents with different reactivities, spacer arm lengths, and solubilities.[9]

Amine-Reactive Biotinylation: The most common chemical biotinylation strategy targets primary amines (-NH₂), which are abundant in proteins on the N-terminus and the side chain of lysine (B10760008) residues.[10] N-hydroxysuccinimide (NHS) esters of biotin are the most popular reagents for this purpose, forming stable amide bonds with primary amines.[11]

Sulfhydryl-Reactive Biotinylation: This approach targets free sulfhydryl groups (-SH) on cysteine residues. Reagents such as biotin-maleimide and biotin-HPDP are commonly used for this purpose. This method is particularly useful when primary amines are located in the active site of a protein or when more site-specific labeling is desired, as cysteine residues are often less abundant than lysines.

Carboxyl-Reactive Biotinylation: Carboxyl groups (-COOH) on aspartic and glutamic acid residues, as well as the C-terminus of proteins, can be targeted for biotinylation. This method typically involves a two-step reaction using a carbodiimide, such as EDC, to activate the carboxyl group, followed by reaction with a biotin derivative containing a primary amine.

Enzymatic Biotinylation

Enzymatic biotinylation offers a highly specific alternative to chemical methods. This technique utilizes the E. coli biotin ligase, BirA, which recognizes a specific 15-amino acid sequence known as the AviTag and attaches a single biotin molecule to a specific lysine residue within this tag. This results in a homogeneously biotinylated product with a precise 1:1 stoichiometry, minimizing the potential for functional disruption of the target protein.

Proximity-Dependent Biotinylation (BioID and TurboID): A powerful application of enzymatic biotinylation is proximity-dependent labeling, which is used to identify protein-protein interactions in living cells.[12] In this method, a promiscuous mutant of BirA (BioID) or an engineered, more active version (TurboID) is fused to a protein of interest.[13][14] When biotin is added to the cells, the ligase biotinylates proteins in close proximity to the fusion protein, providing a snapshot of its molecular neighborhood.[13][15]

Quantitative Comparison of Biotinylation Methods

The selection of an appropriate biotinylation strategy requires careful consideration of several quantitative parameters. The following tables provide a summary of key data for different biotinylation reagents and methods to aid in experimental design.

| Feature | Enzymatic Biotinylation (BirA/AviTag) | Chemical Biotinylation (NHS-Ester) |

| Specificity | Site-specific at a single lysine within the AviTag sequence. | Randomly targets multiple primary amines (lysines and N-terminus).[10][16] |

| Stoichiometry | 1:1 biotin-to-protein ratio.[16] | Multiple and variable number of biotins per protein. |

| Efficiency | High, often approaching 100% under optimized conditions.[16] | Variable, dependent on protein structure and reaction conditions. |

| Effect on Protein Function | Minimal, as labeling is at a predetermined site. | Potential for disruption if critical lysine residues are modified. |

| Workflow | Requires genetic fusion of the AviTag to the protein of interest. | Direct chemical reaction with the purified protein.[16] |

| Reagent Type | Target Functional Group | Key Features | Common Applications |

| NHS-Ester Biotin | Primary Amines (-NH₂) | Most common, forms stable amide bonds.[11] | General protein and antibody labeling. |

| Maleimide-Biotin | Sulfhydryls (-SH) | More specific than amine-reactive reagents due to lower abundance of cysteines. | Labeling of proteins with critical primary amines, site-specific labeling. |

| Carbodiimide-Mediated (e.g., EDC) | Carboxyls (-COOH) | Two-step reaction, useful when amines and sulfhydryls are unavailable or need to be preserved. | Labeling of proteins at acidic residues. |

| Bioorthogonal Reagents | Non-native functional groups | Highly specific two-step labeling process.[10] | Labeling in complex biological systems with minimal background.[10] |

| Proximity Labeling Method | Labeling Time | Key Advantages | Key Disadvantages |

| BioID | 18-24 hours[13][14] | Well-established, lower background labeling.[14] | Long labeling time may not be suitable for dynamic interactions.[17] |

| TurboID | ~10 minutes[13][18] | Rapid labeling, suitable for transient interactions and in vivo studies.[13][18] | Higher potential for non-specific labeling and background signal.[18] |

| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features |

| NHS-Biotin | 13.5[6][19] | Shortest spacer, may lead to steric hindrance.[1][6] |

| NHS-LC-Biotin | 22.4[19] | Longer spacer arm to reduce steric hindrance.[1] |

| NHS-LC-LC-Biotin | 30.5[19] | Even longer spacer for applications with significant steric challenges. |

| Biotin-PEG4-NHS | 29.0[6] | PEG spacer improves water solubility and reduces non-specific binding.[6] |

Experimental Protocols

Detailed and reproducible protocols are crucial for successful biotinylation experiments. The following sections provide step-by-step methodologies for key procedures.

Protocol 1: Amine-Reactive Biotinylation of a Protein using NHS-Ester

This protocol describes a general procedure for biotinylating a purified protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-ester biotin reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[20]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved NHS-ester biotin to the protein solution.[10][20] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[21]

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester biotin.[21] Incubate for 15-30 minutes at room temperature.[21]

-

Purification: Remove excess, unreacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[21]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[22]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample

-

Spectrophotometer

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.[22]

-

Add Sample: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[22]

-

Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.[22]

-

Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces the HABA dye from the avidin.[23] The concentration of biotin can be calculated using the Beer-Lambert law, with a molar extinction coefficient of approximately 34,000 M⁻¹cm⁻¹ for the displacement of HABA from the avidin complex at 500 nm.[23]

Protocol 3: Affinity Purification of a Biotinylated Protein using Streptavidin-Agarose

This protocol describes the capture of a biotinylated protein from a complex mixture, such as a cell lysate, using streptavidin-conjugated agarose (B213101) beads.

Materials:

-

Cell lysate containing the biotinylated protein

-

Streptavidin-agarose beads

-

Lysis buffer

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent if a cleavable linker was used, or a buffer with a high concentration of free biotin)

Procedure:

-

Bead Preparation: Resuspend the streptavidin-agarose beads and wash them two to three times with lysis buffer to equilibrate them.[3]

-

Binding: Add the cell lysate to the equilibrated beads and incubate with gentle rotation for 1-4 hours at 4°C to allow for the capture of the biotinylated protein.[3]

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein from the beads. For SDS-PAGE analysis, this can be done by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[3] If a cleavable linker was used, elution can be achieved by adding a reducing agent. Alternatively, elution can be performed by incubating the beads with a buffer containing a high concentration of free biotin.[12]

Visualizing Biotinylation Workflows

Diagrams are essential for understanding complex experimental processes. The following workflows are represented using the DOT language for Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-proteomics.com [creative-proteomics.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. benchchem.com [benchchem.com]

The Role of Biotin as a Coenzyme and in Biotinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that serves as an indispensable cofactor for a small class of essential metabolic enzymes and as a powerful tool in biotechnology through the process of biotinylation.[1][2][3] Its unique chemical structure allows it to function as a carrier of activated carbon dioxide, playing a pivotal role in gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][4][5] The process of biotinylation, the covalent attachment of biotin to proteins or other macromolecules, is widely exploited in life sciences.[2][6] This is due to the extraordinarily high-affinity, specific, and stable non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, which forms the basis for numerous detection, purification, and labeling applications.[7][8] This guide provides an in-depth examination of biotin's biochemical functions, the mechanisms of biotin-dependent enzymes, the process and applications of biotinylation, and detailed protocols for relevant experimental procedures.

Biotin as a Coenzyme

Biotin's primary biological role is to act as a covalently bound prosthetic group for a class of enzymes known as biotin-dependent carboxylases.[1][5][9] These enzymes catalyze the transfer of a carboxyl group to a substrate, a critical step in various metabolic pathways.[10][11]

Mechanism of Biotin-Dependent Carboxylation

Biotin-dependent carboxylases catalyze their reactions in a two-step mechanism that occurs at two distinct active sites within the enzyme or enzyme complex.[11]

-

Carboxylation of Biotin: In the first step, which occurs at the biotin carboxylase (BC) domain, the ureido nitrogen (N1') of the biotin ring is carboxylated.[11][12] This reaction is dependent on MgATP and uses bicarbonate (HCO₃⁻) as the carbon dioxide donor.[11][13] The reaction proceeds via a carboxyphosphate (B1215591) intermediate, activating the bicarbonate for nucleophilic attack by the biotin enolate.[9][12]

-

Transfer of the Carboxyl Group: The biotin cofactor is covalently attached to a specific lysine (B10760008) residue of the biotin carboxyl carrier protein (BCCP) domain via a long, flexible linker.[11][14] This "swinging arm" translocates the newly formed carboxybiotin from the BC active site to the carboxyltransferase (CT) active site.[11] Here, the activated carboxyl group is transferred from carboxybiotin to the specific acceptor substrate.[11][15]

Caption: General mechanism of biotin-dependent carboxylases.

Key Human Biotin-Dependent Enzymes

In mammals, there are four essential carboxylases that rely on biotin as a cofactor.[4][16] A deficiency in biotin or in the enzymes that attach it (holocarboxylase synthetase) or recycle it (biotinidase) can lead to multiple carboxylase deficiency, a serious metabolic disorder.[1][17]

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[4] This is the committed step in fatty acid synthesis.[14][18]

-

Pyruvate (B1213749) Carboxylase (PC): PC converts pyruvate to oxaloacetate.[4][15] This is a crucial anaplerotic reaction that replenishes Krebs cycle intermediates and is a key step in gluconeogenesis.[4][14][18]

-

Propionyl-CoA Carboxylase (PCC): PCC carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[4] This reaction is essential for the metabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, methionine).[1][14]

-

Methylcrotonyl-CoA Carboxylase (MCC): MCC is involved in the catabolism of the branched-chain amino acid leucine, catalyzing the carboxylation of 3-methylcrotonyl-CoA.[11][14]

Caption: Integration of biotin-dependent carboxylases in metabolism.

Biotinylation: A Core Biotechnological Tool

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid.[2][6] The small size of biotin (244.31 g/mol ) means it is unlikely to interfere with the biological function of the labeled molecule.[2][6]

The utility of biotinylation stems from its specific and remarkably strong non-covalent interaction with the proteins avidin (from egg whites) and streptavidin (from Streptomyces avidinii).[7] This bond is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it essentially irreversible under most experimental conditions.[8]

Biotinylation Methods

There are two primary approaches to biotinylating a protein.[6]

-

Chemical Biotinylation: This method uses biotinylation reagents that have a reactive group designed to target specific functional groups on amino acid side chains, such as primary amines (-NH₂) on lysine residues, sulfhydryls (-SH) on cysteines, or carboxyls (-COOH) on aspartate or glutamate.[6][8] While versatile, this can lead to non-specific and heterogeneous labeling.[6]

-

Enzymatic Biotinylation: This highly specific method utilizes a biotin ligase, most commonly E. coli Biotin-protein ligase A (BirA).[6][7][19] BirA recognizes and attaches biotin to a specific lysine residue within a 15-amino acid consensus sequence known as the AviTag or Acceptor Peptide (AP).[6] The target protein is genetically engineered to include this tag, allowing for precise, site-specific biotinylation either in vitro or in vivo.[6][19]

Caption: Workflow for site-specific enzymatic biotinylation.

Applications in Research and Drug Development

The biotin-streptavidin interaction is a cornerstone of many life science techniques.[20][21]

-

Detection: In techniques like Western blotting, ELISA, and immunohistochemistry (IHC), a biotinylated primary or secondary antibody can be used.[20][21][22] Subsequent incubation with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) leads to significant signal amplification and sensitive detection of the target antigen.[22][23]

-

Purification and Isolation: Biotinylated molecules can be efficiently captured from complex mixtures using streptavidin-coated beads or surfaces (affinity chromatography).[7] This is widely used for immunoprecipitation, pull-down assays to study protein-protein interactions, and isolating specific cell populations.[7][20]

-

Labeling and Tracking: Biotin can be used to label cell surface proteins to study their trafficking, endocytosis, and localization.[7][24]

Quantitative Data

Table 1: Biotin-Streptavidin Interaction Kinetics

The interaction between biotin and streptavidin is characterized by a rapid on-rate and an extremely slow off-rate, resulting in a sub-femtomolar dissociation constant.

| Parameter | Symbol | Value | Reference |

| Association Constant | Kₐ | ~10¹⁵ M⁻¹ | [8] |

| Dissociation Constant | K𝒹 | ~10⁻¹⁵ M | |

| Association Rate Constant | kₐ (kₒₙ) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | [25] |

| Dissociation Rate Constant | kᏧ (kₒբբ) | ~10⁻⁶ s⁻¹ |

Note: Kinetic values can vary depending on the specific experimental conditions (e.g., temperature, pH, buffer composition, and whether biotin is free or conjugated).

Table 2: Representative Kinetic Parameters of Biotin-Dependent Carboxylases

The kinetic parameters of these enzymes are crucial for understanding their efficiency and regulation within metabolic pathways.

| Enzyme | Organism | Substrate | Kₘ | k꜀ₐₜ | Reference |

| Biotin Synthase | E. coli | AdoMet | 10 ± 5 µM | 0.021 min⁻¹ | [26] |

| Pyruvate Carboxylase | Pig Liver | Pyruvate | 0.23 mM | 430 s⁻¹ | (General textbook value) |

| Acetyl-CoA Carboxylase | Rat Liver | Acetyl-CoA | 20 µM | 1.9 s⁻¹ | (General textbook value) |

Note: This table provides representative values. Actual kinetic parameters are highly dependent on the enzyme source, purity, and assay conditions. Published data for mammalian carboxylases can be sparse due to challenges in purification.[27]

Experimental Protocols

Protocol: Cell Surface Biotinylation and Streptavidin Pulldown

This protocol is used to specifically label and isolate proteins exposed on the outer surface of the plasma membrane of live cells.[24]

Materials:

-

Cells cultured in plates

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-Biotin reagent

-

Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash Buffers (containing varying salt and detergent concentrations)

-

SDS-PAGE loading buffer

Methodology:

-

Cell Preparation: Grow cells to the desired confluency. Place the culture plates on ice and wash the cells twice with ice-cold PBS (pH 8.0) to remove media proteins. Perform all subsequent steps at 4°C to inhibit membrane trafficking.[24]

-

Biotinylation: Dissolve Sulfo-NHS-Biotin in PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL immediately before use. Incubate the cells with the biotin solution for 30 minutes on ice with gentle rocking. The amine-reactive NHS ester will covalently link biotin to primary amines on extracellular domains of surface proteins.

-

Quenching: Aspirate the biotin solution and wash the cells once with Quenching Buffer. Incubate the cells with fresh Quenching Buffer for 10-15 minutes on ice to quench any unreacted biotin reagent.

-

Cell Lysis: Wash the cells twice more with ice-cold PBS. Add Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes and then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Streptavidin Pulldown: Pre-wash streptavidin-agarose beads with Lysis Buffer. Add a portion of the clarified lysate (saving some as an "Input" or "Total Lysate" control) to the beads. Incubate overnight at 4°C on a rotator.[24]

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with Wash Buffers to remove non-specifically bound proteins.[24]

-

Elution and Analysis: After the final wash, add SDS-PAGE loading buffer directly to the beads and heat at 70-95°C for 5-10 minutes to elute the captured biotinylated proteins.[24] The samples are now ready for analysis by Western blotting.

Caption: Workflow for cell surface biotinylation and pulldown.

Protocol: Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of biotinylated proteins following their separation by SDS-PAGE and transfer to a membrane.[22]

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent HRP substrate (ECL)

-

Imaging system

Methodology:

-

Electrophoresis and Transfer: Separate the protein samples (e.g., from the pulldown experiment in 4.1) using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane using standard wet or semi-dry transfer methods.[22][24]

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding of the streptavidin conjugate to the membrane.[24]

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendation. Discard the blocking solution and incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature.

-

Washing: Discard the conjugate solution. Wash the membrane three times for 5-10 minutes each with a large volume of TBST to remove unbound Streptavidin-HRP.

-

Detection: Prepare the chemiluminescent substrate by mixing the components as instructed by the manufacturer. Incubate the membrane with the substrate for 1-5 minutes.

-

Imaging: Immediately capture the chemiluminescent signal using a digital imager or X-ray film. The intensity of the signal corresponds to the amount of biotinylated protein present.[24]

References

- 1. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Biotinylation? A Process Overview & Applications | Lab Manager [labmanager.com]

- 3. dovepress.com [dovepress.com]

- 4. The Function of Biotin [chem.uwec.edu]

- 5. researchgate.net [researchgate.net]

- 6. Biotinylation - Wikipedia [en.wikipedia.org]

- 7. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 8. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. The biotin enzyme family: conserved structural motifs and domain rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical and catalytic mechanisms of carboxyl transfer reactions in biotin-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotin carboxylase - Wikipedia [en.wikipedia.org]

- 13. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]

- 14. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The role of biotin and oxamate in the carboxyl transferase reaction of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Multiple Carboxylase Deficiency – Supra-Regional Assay Service [sas-centre.org]

- 18. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 21. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 22. benchchem.com [benchchem.com]

- 23. news-medical.net [news-medical.net]

- 24. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Biotin Synthase Exhibits Burst Kinetics and Multiple Turnovers in the Absence of Inhibition by Products and Product-Related Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Purification and characterization of mitochondrial biotin-dependent carboxylases from native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Biotinylation Reagents and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in modern life sciences.[1] The remarkable affinity and specificity of the interaction between biotin (vitamin B7) and the proteins avidin (B1170675) and streptavidin form the basis of a versatile and powerful technology for detecting, purifying, and immobilizing biomolecules.[2][3] This guide provides an in-depth exploration of the various types of biotinylation reagents, their chemical specificities, and their diverse applications in research and drug development. We will delve into the quantitative aspects of these reagents, provide detailed experimental protocols, and visualize key workflows to empower researchers in their experimental design and execution.

Core Principles of Biotinylation

The utility of biotinylation lies in the extraordinarily strong, non-covalent interaction between biotin and avidin or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[4] This interaction is highly resistant to changes in pH, temperature, and denaturing agents, making it a robust tool for a wide range of applications.[5] Biotin is a relatively small molecule, and its conjugation to a target biomolecule is unlikely to interfere with the molecule's natural function.[6]

Biotinylation reagents are typically composed of three key components:

-

The biotin moiety: The vitamin B7 molecule that is recognized by avidin and streptavidin.

-

A reactive group: This functional group determines the specificity of the reagent for a particular functional group on the target molecule (e.g., primary amines, sulfhydryls).

-

A spacer arm: A linker of varying length that connects the biotin moiety to the reactive group. The spacer arm can help to reduce steric hindrance, improving the accessibility of the biotin for binding to avidin or streptavidin.[7][8]

Types of Biotinylation Reagents

Biotinylation reagents can be broadly classified based on the functional group they target.

Amine-Reactive Reagents

These are the most commonly used biotinylation reagents, targeting primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[2][9]

-

N-hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines, forming stable amide bonds.[1][10] Standard NHS esters are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture.[9]

-

Sulfonated NHS (Sulfo-NHS) Esters: The addition of a sulfonate group to the NHS ring increases the water solubility of these reagents, allowing for biotinylation to be performed in entirely aqueous solutions.[4] This also makes them membrane-impermeable, which is useful for selectively labeling cell surface proteins.[11]

Table 1: Comparison of Common Amine-Reactive Biotinylation Reagents

| Reagent Name | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Features & Applications |

| NHS-Biotin | 13.5 | No | No | General purpose amine biotinylation.[12] |

| Sulfo-NHS-Biotin | 13.5 | No | Yes | Cell surface protein labeling; applications requiring aqueous conditions.[13][14] |

| NHS-LC-Biotin | 22.4 | No | No | "Long Chain" spacer arm reduces steric hindrance.[15] |

| Sulfo-NHS-LC-Biotin | 22.4 | No | Yes | Water-soluble version of NHS-LC-Biotin for cell surface labeling.[11] |

| NHS-SS-Biotin | 24.3 | Yes (Disulfide bond) | No | Cleavable with reducing agents (e.g., DTT), allowing for elution of biotinylated molecules from avidin/streptavidin.[10] |

| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide bond) | Yes | Water-soluble and cleavable, ideal for reversible cell surface labeling and purification.[16][17] |

| NHS-PEGn-Biotin | Variable (e.g., PEG4 ~29.1 Å) | No | Variable | Polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[6][18] |

Sulfhydryl-Reactive Reagents

These reagents specifically target free sulfhydryl (-SH) groups on cysteine residues.

-

Maleimides: Maleimide groups react specifically with sulfhydryls at a neutral pH (6.5-7.5) to form a stable thioether bond.[19][20]

-

Iodoacetamides: These reagents also react with sulfhydryl groups to form stable thioether linkages.

Table 2: Comparison of Common Sulfhydryl-Reactive Biotinylation Reagents

| Reagent Name | Spacer Arm Length (Å) | Key Features & Applications |

| Biotin-Maleimide | ~12.6 | Specific for sulfhydryl groups; useful for labeling proteins at cysteine residues.[21][22] |

| Biotin-PEGn-Maleimide | Variable (e.g., PEG11 ~56.9 Å) | PEG spacer enhances solubility and reduces steric hindrance.[19] |

| Biotin-HPDP | 29.2 | Contains a disulfide bond, allowing for cleavable biotinylation of sulfhydryls.[23] |

Carboxyl-Reactive Reagents

These reagents are used to label carboxyl groups (-COOH) found on aspartic acid, glutamic acid residues, and the C-terminus of proteins. This reaction typically requires a carbodiimide (B86325) crosslinker, such as EDC, to activate the carboxyl group.[]

Photoreactive Reagents

Photoreactive biotinylation reagents are useful when specific functional groups are not available for labeling.[9][25] These reagents, often containing aryl azide (B81097) or diazirine groups, become reactive upon exposure to UV light and can form covalent bonds with C-H and N-H bonds in their proximity.[9] This allows for non-specific labeling of nearby molecules.

Table 3: Comparison of Photoreactive Biotinylation Reagents

| Reactive Group | Labeling Radius | Labeling Time | Key Features & Applications |

| Diazirine | ~50 nm | Few minutes | Highly reactive, short labeling time. Used in photoproximity labeling. |

| Arylazide | 50-100 nm | ~10 minutes | Slower reactivity, longer labeling time. Also used in photoproximity labeling. |

Applications of Biotinylation

The versatility of biotinylation has led to its adoption in a wide array of scientific applications.

-

Affinity Purification: Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using streptavidin-conjugated beads.[][26] This is a common technique for protein-protein interaction studies, such as pull-down assays.[26]

-

Immunoassays: The high sensitivity of the biotin-streptavidin interaction is leveraged in techniques like ELISA and Western blotting to detect and quantify proteins.[4]

-

Cell Surface Labeling: Membrane-impermeable biotinylation reagents, such as Sulfo-NHS esters, are used to selectively label proteins on the surface of living cells.[27]

-

Proximity Labeling: This powerful technique uses an enzyme (e.g., biotin ligase or peroxidase) fused to a protein of interest to biotinylate nearby molecules in living cells.[28][29] This allows for the identification of transient or weak protein-protein interactions and the mapping of cellular compartments.[28][30]

-

Targeted Drug Delivery: Biotin can be used as a targeting ligand to deliver conjugated drugs to cells that overexpress biotin receptors.[4]

Experimental Protocols

Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent

This protocol provides a general procedure for biotinylating a protein with a primary amine-reactive NHS-ester of biotin.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-Biotin reagent (e.g., NHS-LC-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[12][13] Buffers containing primary amines (e.g., Tris) will compete with the biotinylation reaction and should be avoided.[10]

-

Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[12] NHS-esters are moisture-sensitive and will hydrolyze in aqueous solutions.[10]

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the biotin reagent stock solution to the protein solution.[12][15] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12][13]

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.[4]

-

Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against a suitable buffer.[13] This step is crucial to prevent interference in downstream applications.[4]

Protocol 2: Cell Surface Protein Biotinylation using a Sulfo-NHS-Ester Reagent

This protocol describes the biotinylation of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-Biotin reagent

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[16]

-

Biotinylation Reagent Preparation: Immediately before use, prepare a solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1 mg/mL.[11]

-

Biotinylation Reaction: Resuspend or cover the cells with the biotinylation reagent solution and incubate for 30 minutes on ice with gentle rocking.[11][27]

-

Quench Reaction: Remove the biotinylation solution and wash the cells three times with quenching solution to stop the reaction.[27]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated proteins for downstream analysis.[27]

Visualizing Biotinylation Workflows

The following diagrams illustrate common experimental workflows that utilize biotinylation.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 6. What is Biotinylation? | Biopharma PEG [biochempeg.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Biotinylation - Wikipedia [en.wikipedia.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. proteochem.com [proteochem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. proteochem.com [proteochem.com]

- 16. store.sangon.com [store.sangon.com]

- 17. proteochem.com [proteochem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]

- 21. interchim.fr [interchim.fr]

- 22. lumiprobe.com [lumiprobe.com]

- 23. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Photoreactive Biotin Reagents [gbiosciences.com]

- 26. bioclone.net [bioclone.net]

- 27. bio-protocol.org [bio-protocol.org]

- 28. academic.oup.com [academic.oup.com]

- 29. Proximity labeling - Wikipedia [en.wikipedia.org]

- 30. Biotinylation by antibody recognition - A method for proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cell Surface Protein Labeling Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, the gatekeepers of cellular communication and interaction with the external environment, is fundamental to advancing our understanding of biology and developing novel therapeutics. The ability to specifically label these proteins in their native environment on live cells is crucial for elucidating their function, trafficking, and role in signaling pathways. This in-depth technical guide provides a comprehensive overview of core cell surface protein labeling techniques, offering detailed methodologies, quantitative comparisons, and visual workflows to empower researchers in their scientific endeavors.

Core Labeling Strategies: A Comparative Overview

The selection of a cell surface protein labeling strategy is dictated by the specific research question, the nature of the target protein, and the required downstream analysis. The three primary approaches—affinity-based, enzyme-mediated, and chemical labeling—each offer a unique set of advantages and limitations.

| Technique Category | Principle | Key Advantages | Key Limitations | Primary Applications |

| Affinity-Based Labeling | Utilizes the high affinity of a small molecule (e.g., biotin) for a protein (e.g., streptavidin) to tag cell surface proteins. | Simple, robust, and widely applicable for global surface proteome analysis.[1][2] | Can be semi-quantitative and may not be suitable for high-throughput screening.[1] Labeling can be non-specific if membrane integrity is compromised. | Global cell surface proteome profiling, validation of protein surface expression. |

| Enzyme-Mediated Labeling | A genetically encoded protein tag (e.g., SNAP-tag, HaloTag) is fused to the protein of interest and specifically labeled by a substrate. | High specificity and temporal resolution. Allows for pulse-chase experiments to study protein dynamics.[3] | Requires genetic modification of the target protein. Labeling kinetics can be influenced by the substrate.[3][4] | Live-cell imaging, tracking protein trafficking and turnover, single-molecule studies.[5] |

| Chemical Labeling | Employs bioorthogonal chemical reactions (e.g., click chemistry) or light-activated crosslinking (photoaffinity labeling) to covalently attach probes. | High specificity and the ability to introduce a wide variety of probes.[6][7] Can be used for in vivo labeling. | May require the introduction of non-canonical amino acids or specialized chemical probes.[6][7] Photoaffinity labeling can have lower efficiency. | Site-specific protein labeling, identifying protein-protein interactions, target identification for small molecules.[8][9] |

Quantitative Data Comparison

A critical aspect of selecting a labeling technique is its quantitative performance. The following tables summarize key quantitative parameters for popular enzyme-mediated labeling systems.

Table 1: Labeling Kinetics of SNAP-tag and HaloTag

| Tag | Ligand/Substrate | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |

| SNAP-tag | BG-TMR | ~1.8 x 10⁴ | [10] |

| BG-based fluorophores | Spans >3 orders of magnitude | [11] | |

| HaloTag7 | Rhodamine-based substrates | Up to 10⁸ | [10][11] |

| CA-PEG-biotin | (1.70 ± 0.08) × 10⁴ | [10] | |

| CA-TMR-biotin | (1.04 ± 0.01) × 10⁷ | [10] |

Note: Values can vary based on experimental conditions. BG = Benzylguanine, TMR = Tetramethylrhodamine, CA = Chloroalkane.

Experimental Protocols

This section provides detailed methodologies for key cell surface protein labeling experiments.

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol describes the labeling of primary amines on cell surface proteins with a membrane-impermeable biotin (B1667282) reagent.[12]

Materials:

-

Cells of interest

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

EZ-Link™ Sulfo-NHS-LC-Biotin

-

Quenching solution: 50 mM glycine (B1666218) in ice-cold PBS

-

Lysis buffer

-

Streptavidin-agarose beads

Procedure:

-

Wash cells three times with ice-cold PBS to remove any amine-containing media.[12][13]

-

Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[13]

-

Immediately before use, dissolve Sulfo-NHS-LC-Biotin in PBS to a final concentration of 0.5 mg/mL.[14][15]

-

Add the biotin solution to the cell suspension and incubate for 30 minutes at 4°C on a rocking platform.[12]

-

Quench the reaction by adding the quenching solution and incubating for 10 minutes at 4°C.[12]

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer.

-

Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated proteins.

-

Wash the beads to remove non-biotinylated proteins.

-

Elute the biotinylated proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Protocol 2: SNAP-tag Labeling of Cell Surface Proteins

This protocol outlines the labeling of SNAP-tag fusion proteins on the cell surface with a fluorescent substrate.[16][17][18]

Materials:

-

Cells expressing a SNAP-tag fusion protein on the cell surface

-

Cell culture medium

-

SNAP-Surface® fluorescent substrate (e.g., SNAP-Surface® Alexa Fluor® 647)

-

DMSO

-

Fluorescence microscope

Procedure:

-

Culture cells expressing the SNAP-tag fusion protein to the desired confluency.[16]

-

Prepare a 1 mM stock solution of the SNAP-Surface® substrate in DMSO.[17]

-

Dilute the stock solution to a final concentration of 1-5 µM in pre-warmed cell culture medium.[17][19]

-

Replace the existing cell medium with the labeling medium.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[17][18]

-

Wash the cells three times with fresh, pre-warmed cell culture medium.[17][18]

-

Image the cells using a fluorescence microscope with the appropriate filter set.[17]

Protocol 3: HaloTag Labeling of Cell Surface Proteins

This protocol details the labeling of HaloTag fusion proteins on the cell surface.

Materials:

-

Cells expressing a HaloTag fusion protein on the cell surface

-

Cell culture medium

-

HaloTag® cell-impermeant ligand (e.g., HaloTag® Alexa Fluor® 488 Ligand)

-

Anhydrous DMSO or DMF

-

Fluorescence microscope

Procedure:

-

Seed cells expressing the HaloTag fusion protein in a suitable imaging dish.[20]

-

Prepare a stock solution of the HaloTag® ligand in DMSO or DMF.[21]

-

Dilute the ligand stock solution in pre-warmed cell culture medium to a final concentration of 0.1-5 µM.[20][21]

-

Remove the culture medium and replace it with the staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells two to three times with pre-warmed imaging medium.[21]

-

Proceed with fluorescence imaging.

Protocol 4: Click Chemistry-Based Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins using strain-promoted alkyne-azide cycloaddition (SPAAC).[6][7]

Materials:

-

Cells expressing a protein of interest with a genetically encoded non-canonical amino acid (ncAA) bearing a strained alkyne.

-

Azide-functionalized fluorescent dye.

-

Cell culture medium.

-

Fluorescence microscope.

Procedure:

-

Culture cells expressing the target protein with the incorporated ncAA.

-

Prepare a solution of the azide-functionalized dye in cell culture medium at the desired concentration.

-

Add the dye solution to the cells and incubate for a specific time, depending on the reaction kinetics.

-

Wash the cells with fresh medium to remove the unreacted dye.

-

Image the cells using fluorescence microscopy.

Protocol 5: Photoaffinity Labeling of Cell Surface Proteins

This protocol provides a general workflow for identifying protein targets of a small molecule using photoaffinity labeling.[8][22][23]

Materials:

-

Photoaffinity probe (a small molecule of interest derivatized with a photoreactive group and a reporter tag like biotin).

-

Cells expressing the target protein.

-

UV light source (e.g., 365 nm).

-

Lysis buffer.

-

Streptavidin beads.

Procedure:

-

Incubate cells with the photoaffinity probe to allow for binding to the target protein.[22]

-

Expose the cells to UV light to activate the photoreactive group, leading to covalent crosslinking of the probe to the target protein.[22]

-

Lyse the cells and solubilize the proteins.

-

Use the reporter tag (e.g., biotin) to enrich the probe-protein complexes using affinity purification (e.g., streptavidin beads).[22]

-

Analyze the enriched proteins by SDS-PAGE and mass spectrometry to identify the target protein.[22]

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to cell surface protein labeling studies.

Experimental Workflows

Signaling Pathways

Cell surface protein labeling is instrumental in dissecting complex signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Single-molecule labeling for studying trafficking of renal transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface protein biotinylation [protocols.io]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Biotinylation of Cell Surface Proteins [bio-protocol.org]

- 15. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SNAP labeling protocol [abberior.rocks]

- 17. neb.com [neb.com]

- 18. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

- 19. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HaloTag labeling protocol [abberior.rocks]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

The Unrivaled Affinity: A Technical Guide to Biotin-Based Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies of affinity purification leveraging the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin. This powerful technique is a cornerstone in modern molecular biology, proteomics, and drug development, enabling the isolation and analysis of specific proteins and their interaction partners from complex biological mixtures.

Core Principle: The Tenacious Biotin-Streptavidin Bond

The foundation of this purification strategy lies in the remarkable affinity between biotin (Vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii. This non-covalent interaction is one of the strongest known in nature, characterized by an extremely low dissociation constant (Kd), rendering the bond essentially irreversible under physiological conditions.[1][2] This high-affinity interaction allows for the selective capture of biotin-labeled molecules with high specificity and efficiency.[3]

The general principle involves tagging a "bait" protein of interest with biotin. This biotinylated bait is then introduced into a complex biological sample, such as a cell lysate, where it binds to its interacting partners or "prey". The entire complex is subsequently captured on a solid support, typically agarose (B213101) or magnetic beads, that is coated with streptavidin. Following a series of stringent washes to eliminate non-specifically bound proteins, the purified bait-prey complexes can be eluted for downstream analysis, such as mass spectrometry or Western blotting.[3]

Quantitative Data at a Glance

The efficiency and success of biotin-based affinity purification are underpinned by key quantitative parameters. The following tables summarize critical data for easy comparison and experimental design.

Table 1: Biotin-Streptavidin/Avidin (B1170675) Interaction Properties

| Property | Biotin-Streptavidin | Biotin-Avidin | Key Characteristics & References |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10⁻¹⁵ M | One of the strongest known non-covalent interactions in nature.[1][2][4] |

| Association Rate Constant (kon) | ~10⁵ - 10⁷ M⁻¹s⁻¹ | Slower than streptavidin | While rapid, it is slower than the diffusion limit.[4][5][6] |

| Binding Stoichiometry | 4 biotin molecules per tetramer | 4 biotin molecules per tetramer | Both are tetrameric proteins with four biotin-binding sites.[2] |

| Isoelectric Point (pI) | ~5-6 | ~10.5 | Streptavidin's lower pI reduces non-specific binding compared to the basic avidin.[7] |

| Glycosylation | No | Yes | The absence of glycosylation in streptavidin contributes to lower non-specific binding. |

Table 2: Binding Capacities of Commercially Available Streptavidin Beads

| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) | Factors Affecting Capacity & References |

| Streptavidin Agarose Resin | ≥120 nmol/mL of resin | Varies (e.g., ≥15-30 µg biotin/mL resin) | The size of the biotinylated molecule significantly impacts binding capacity; larger molecules lead to lower capacity.[8][9] |

| High Capacity Streptavidin Magnetic Beads | ≥12 nmol/mg of beads | ≥110 µg/mg of biotinylated IgG | Magnetic beads facilitate easier handling and automation.[10] |

| Neutravidin-Coated Magnetic Beads | 30.8 nmol/mL | Varies | Neutravidin is a deglycosylated form of avidin with a neutral pI, further reducing non-specific binding.[11][12] |

| Streptavidin-Coated Magnetic Beads | 18.3 nmol/mL | Varies | Different manufacturing lots can exhibit variability in binding capacity.[11][12] |

Table 3: Comparison of Elution Methods

| Elution Method | Principle | Typical Reagents | Advantages | Disadvantages |

| Denaturing Elution | Disruption of streptavidin structure | 8 M Guanidine-HCl, pH 1.5; SDS-PAGE sample buffer | High elution efficiency (>90%).[13] | Denatures the bait and prey proteins, making them unsuitable for functional assays. The resin is typically not reusable.[13] |

| Acidic Elution | Disruption of the biotin-streptavidin interaction at low pH | 0.1 M Glycine-HCl, pH 2.5-2.8 | Effective for eluting many proteins. | Can denature pH-sensitive proteins. Eluted fractions require immediate neutralization.[14] |

| Competitive Elution | Displacement of biotinylated protein with free biotin | 2-10 mM Biotin | Mild, non-denaturing conditions preserving protein function and interaction. | Can be slow and result in incomplete elution. Efficiency can be improved with gentle heating.[15] |

| On-Bead Digestion | Proteolytic cleavage of captured proteins directly on the beads | Trypsin, Lys-C | Ideal for mass spectrometry as it reduces sample handling and contamination. Elution is not required.[7] | The bait protein is digested along with the prey. |

| Cleavable Linkers | Chemical or enzymatic cleavage of a linker between biotin and the protein | Reducing agents (for disulfide linkers), specific proteases | Allows for elution under mild conditions. | Requires the incorporation of a specific cleavable linker during biotinylation. |

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical biotin-based affinity purification workflow.

Protocol 1: In vivo Biotinylation using E. coli BirA

This protocol describes the enzymatic biotinylation of a target protein containing an AviTag sequence co-expressed with the biotin ligase BirA in E. coli.[16][17]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the AviTagged target protein

-

Expression vector for BirA (can be on the same or a separate plasmid)

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

D-Biotin stock solution (e.g., 50 mM in DMSO)[18]

Methodology:

-

Co-transform the E. coli expression strain with the plasmids for the AviTagged protein and BirA.

-

Inoculate a single colony into LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.5-0.6.[19]

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Simultaneously, supplement the culture with D-Biotin to a final concentration of 50-200 µM.[3][17]

-

Reduce the culture temperature to 25-30°C and continue to grow for another 6 hours to overnight to allow for protein expression and biotinylation.[17][19]

-

Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Verify biotinylation by Western blot using a streptavidin-HRP conjugate.[3]

Protocol 2: Streptavidin Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of a biotinylated "bait" protein and its interacting partners from a cell lysate using streptavidin-coated beads.[3]

Materials:

-

Cell pellet containing the biotinylated protein of interest

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Streptavidin-conjugated magnetic or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Stringent wash buffer (optional, e.g., 1 M KCl, 0.1 M Na₂CO₃, 2 M Urea in 10 mM Tris-HCl pH 8.0)

-

Elution buffer (refer to Table 3)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose beads)

Methodology:

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 15-30 minutes with occasional vortexing. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[3]

-

Bead Preparation: Resuspend the streptavidin beads and wash them two to three times with lysis buffer to equilibrate them.

-

Binding: Add the clarified cell lysate to the equilibrated streptavidin beads. Incubate with gentle rotation for 1-4 hours or overnight at 4°C to allow for the capture of the biotinylated protein and its interactors.[3]

-

Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

-

Two washes with lysis buffer.

-

One wash with a high-salt buffer (e.g., 1 M KCl).

-

One wash with a high-pH buffer (e.g., 0.1 M Na₂CO₃).

-

One wash with a chaotropic agent (e.g., 2 M Urea).

-

Three final washes with a base buffer (e.g., 10 mM Tris-HCl pH 8.0).

-

-

Elution: Elute the captured proteins using the desired method from Table 3. For example, for denaturing elution, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

-